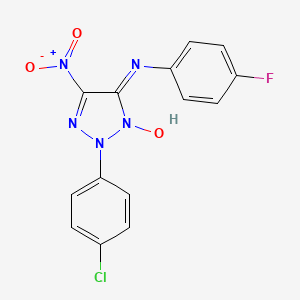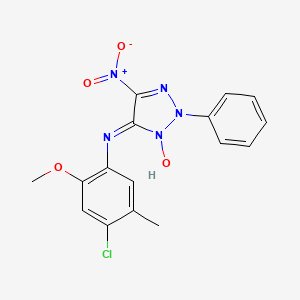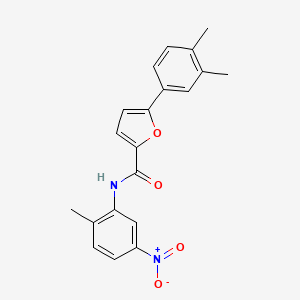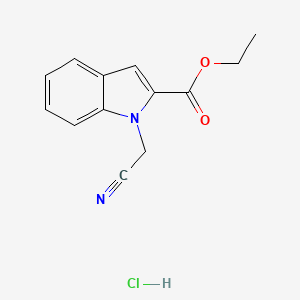![molecular formula C25H26N2O5S B4196878 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide](/img/structure/B4196878.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide
説明
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been developed as a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, cell survival, and cell death. XNT has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
作用機序
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide works by inhibiting the activity of PARP-1, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP-1 is activated to repair the damage. However, in certain conditions, such as cancer and neurodegenerative diseases, PARP-1 can become overactivated, leading to excessive DNA repair and cell survival. By inhibiting PARP-1, this compound can selectively target cancer cells and diseased neurons, leading to increased cell death and improved outcomes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer models, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. In neurodegenerative disease models, this compound has been shown to protect neurons from oxidative stress and inflammation, leading to improved neuronal survival and function. In inflammatory disorder models, this compound has been shown to reduce inflammation and improve tissue damage, leading to improved outcomes.
実験室実験の利点と制限
One advantage of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide is its potency and selectivity for PARP-1 inhibition. This allows for targeted inhibition of PARP-1 in cancer cells and diseased neurons, while sparing healthy cells. Another advantage is its potential for combination therapy with radiation therapy and chemotherapy, which could lead to improved outcomes for cancer patients. One limitation of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide. One area of interest is the development of novel formulations of this compound that improve its solubility and bioavailability, which could lead to improved therapeutic outcomes. Another area of interest is the investigation of this compound in combination with other PARP inhibitors, which could lead to synergistic effects and improved outcomes in cancer and neurodegenerative diseases. Finally, there is potential for the development of this compound analogues with improved potency and selectivity for PARP-1 inhibition, which could lead to the development of novel therapeutics for a variety of diseases.
科学的研究の応用
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer research, this compound has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation, which are thought to be key factors in the development of diseases such as Alzheimer's and Parkinson's. In inflammatory disorder research, this compound has been shown to reduce inflammation and improve tissue damage in models of inflammatory bowel disease and rheumatoid arthritis.
特性
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-2-31-17-7-16-26-33(29,30)19-14-12-18(13-15-19)27-25(28)24-20-8-3-5-10-22(20)32-23-11-6-4-9-21(23)24/h3-6,8-15,24,26H,2,7,16-17H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENSKYUQTAGYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4,7,7-trimethyl-1-[(4-methyl-1-piperazinyl)carbonyl]-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B4196819.png)
![2,2'-[(1-phenyl-1H-1,2,4-triazole-3,5-diyl)bis(thio)]bis(N-benzylacetamide)](/img/structure/B4196822.png)
![3-ethoxy-N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4196830.png)
amine dihydrochloride](/img/structure/B4196844.png)

![4-(acetylamino)phenyl [3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4196861.png)
![N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4196862.png)

![N-(4-fluorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4196870.png)

![2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone](/img/structure/B4196889.png)

amino]benzoyl}amino)benzamide](/img/structure/B4196909.png)